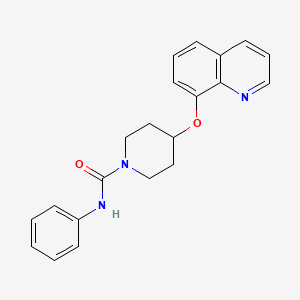

N-Phenyl-4-(chinolin-8-yloxy)piperidin-1-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The structure of this compound includes a quinoline moiety, which is known for its diverse biological activities, and a piperidine ring, which is commonly found in many pharmacologically active compounds.

Wissenschaftliche Forschungsanwendungen

N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide has several scientific research applications in chemistry, biology, medicine, and industry. It is also known as PF-750.

Chemistry

N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology

It is studied for its potential as an enzyme inhibitor or receptor modulator. PF-750 acts as a potent, time-dependent, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). The inhibition of FAAH by PF-750 affects the endocannabinoid signaling pathway, leading to the accumulation of anandamide, which can bind to cannabinoid receptors and produce various effects. PF-750 is highly selective for FAAH and shows no discernible off-site activity up to 500 μm.

Medicine

It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases. PF-04457845, a highly efficacious and selective FAAH inhibitor, reduces inflammatory and noninflammatory pain .

Industry

It is utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is unique due to its combined structural features of quinoline and piperidine, which may confer a distinct pharmacological profile. Its potential to interact with multiple molecular targets makes it a versatile compound for drug development.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Chloroquine | Quinoline derivative | Antimalarial |

| Quinine | Quinoline derivative | Antimalarial |

| Piperidine | Basic structure | Neuroactive |

| N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide | Similar backbone | Potential drug candidate |

Wirkmechanismus

Target of Action

The primary target of N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide, also known as PF-750, is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is responsible for the hydrolysis and inactivation of fatty acid amides, including anandamide and oleamide .

Mode of Action

PF-750 acts as a potent, time-dependent, and irreversible inhibitor of FAAH . It exhibits its inhibitory action by carbamylating the catalytic serine nucleophile of FAAH . The IC50 values are 0.6 and 0.016 μM when preincubated with recombinant human FAAH for 5 and 60 minutes, respectively .

Biochemical Pathways

The inhibition of FAAH by PF-750 affects the endocannabinoid signaling pathway . FAAH is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, PF-750 prevents the breakdown of anandamide, leading to its accumulation and prolonged action .

Pharmacokinetics

It’s also known that PF-750 is highly selective in vivo, as determined by activity-based protein profiling .

Result of Action

The inhibition of FAAH by PF-750 leads to the accumulation of anandamide, which can bind to cannabinoid receptors and produce various effects . In animal models, PF-750 has shown potent antinociceptive effects, reducing both inflammatory and noninflammatory pain . It has also been observed that a single oral administration of PF-750 at 1 mg/kg showed in vivo efficacy for 24 hours .

Action Environment

It’s known that pf-750 is highly selective for faah and shows no discernable off-site activity up to 500 μm . This suggests that PF-750 is likely to maintain its efficacy in various biological environments.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide typically involves the following steps:

Formation of Quinoline Derivative: The quinoline moiety can be synthesized using various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Attachment of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions. For instance, the quinoline derivative can be reacted with piperidine in the presence of a suitable base to form the desired product.

Formation of Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate product with an appropriate isocyanate or by using a coupling reagent such as carbonyldiimidazole.

Industrial Production Methods: Industrial production of N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted piperidine derivatives.

Vergleich Mit ähnlichen Verbindungen

Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial activity.

Piperidine Derivatives: Such as piperidine itself and its various substituted forms, which are found in many pharmacologically active compounds.

Uniqueness: N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is unique due to its combined structural features of quinoline and piperidine, which may confer a distinct pharmacological profile. Its potential to interact with multiple molecular targets makes it a versatile compound for drug development.

Biologische Aktivität

N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide, also referred to as PF-750, is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, a quinoline moiety, and a phenyl group. Its molecular formula is C18H19N3O3. The unique combination of these structural elements contributes to its pharmacological properties.

Target Enzyme: Fatty Acid Amide Hydrolase (FAAH)

PF-750 primarily acts as an irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) . This enzyme is crucial in the metabolism of endocannabinoids, particularly anandamide, which plays significant roles in various physiological processes including pain modulation and inflammation.

Mode of Action

By inhibiting FAAH, PF-750 leads to increased levels of anandamide, enhancing its binding to cannabinoid receptors. This mechanism suggests potential applications in pain relief and neuroprotection due to the modulation of the endocannabinoid system.

Biological Activity Overview

N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide exhibits several biological activities, including:

- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting tumor growth through various pathways.

- Neuroactive Effects : The piperidine and quinoline components are associated with neuroactive properties, potentially affecting neurotransmitter systems.

- Antimicrobial Activity : Quinoline derivatives are known for their antibacterial and antifungal properties .

In Vitro Studies

In vitro studies have indicated that PF-750 can modulate neurotransmitter systems effectively. For instance, it has been shown to influence the release of endocannabinoids in neuronal cultures, suggesting its role in neuroprotection and pain management.

In Vivo Studies

Animal studies demonstrated that PF-750 significantly reduces pain responses in models of inflammatory pain, supporting its therapeutic potential for chronic pain conditions. Additionally, its selectivity for FAAH was confirmed through activity-based protein profiling, indicating minimal off-target effects up to concentrations of 500 µM.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Chloroquine | Quinoline derivative | Antimalarial |

| Quinine | Quinoline derivative | Antimalarial |

| Piperidine | Basic structure | Neuroactive |

| PF-750 | Quinoline + Piperidine | Potential drug candidate for pain relief |

Pharmacokinetics

PF-750 exhibits favorable pharmacokinetic properties including high selectivity for FAAH, which enhances its therapeutic profile. Its bioavailability and metabolic stability are currently under investigation to optimize its use in clinical settings.

Eigenschaften

IUPAC Name |

N-phenyl-4-quinolin-8-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-21(23-17-8-2-1-3-9-17)24-14-11-18(12-15-24)26-19-10-4-6-16-7-5-13-22-20(16)19/h1-10,13,18H,11-12,14-15H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVIAPUMYYMUNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.